REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[N+:5]([C:8]1[CH:16]=[C:12]([C:13](O)=[O:14])[C:11](N)=[CH:10][CH:9]=1)([O-:7])=[O:6]>O>[N+:5]([C:8]1[CH:16]=[C:12]2[C:11](=[CH:10][CH:9]=1)[NH:4][C:2](=[O:3])[NH:1][C:13]2=[O:14])([O-:7])=[O:6]
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Name
|
|
Quantity
|
9.89 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(C(=O)O)=C1)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
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Type
|
CUSTOM
|
Details
|
with vigorous stirring for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was sonicated for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred vigorously for an additional 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Type
|
WASH
|
Details
|
rinsed with water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(NC(NC2=CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.43 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |